molecular formula C11H15NO B11913907 (R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol

(R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol

Cat. No.: B11913907
M. Wt: 177.24 g/mol
InChI Key: MCZDRSDRUYHKCH-SNVBAGLBSA-N
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Description

®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is a chiral organic compound with a unique structure that includes an amino group and a hydroxyl group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)ketone using a suitable catalyst such as palladium on carbon under mild conditions. The reaction is carried out in the presence of hydrogen gas at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol may involve more scalable processes such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by passing the precursor through a reactor containing the catalyst and hydrogen gas.

Chemical Reactions Analysis

Types of Reactions

®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)ketone.

    Reduction: Formation of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is investigated for its potential therapeutic properties. It is explored as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)amine
  • ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)ketone
  • ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)aldehyde

Uniqueness

®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the tetrahydronaphthalene ring. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[(6R)-6-amino-5,6,7,8-tetrahydronaphthalen-1-yl]methanol

InChI

InChI=1S/C11H15NO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-3,10,13H,4-7,12H2/t10-/m1/s1

InChI Key

MCZDRSDRUYHKCH-SNVBAGLBSA-N

Isomeric SMILES

C1CC2=C(C[C@@H]1N)C=CC=C2CO

Canonical SMILES

C1CC2=C(CC1N)C=CC=C2CO

Origin of Product

United States

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